molecular formula C12H11Cl3O3 B3314616 Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate CAS No. 951887-50-6

Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate

Cat. No. B3314616
CAS RN: 951887-50-6
M. Wt: 309.6 g/mol
InChI Key: PPWWWBMZAFAZDS-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate is a chemical compound. It is related to the isoxazoline family of compounds . Isoxazoline compounds have been used for veterinary purposes as antiparasitic agents to treat flea and tick infestations in animals .

Mechanism of Action

Target of Action

The primary target of Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate, also known as Lotilaner, is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) that is selective for mites . GABA is a major inhibitory neurotransmitter in the nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

Lotilaner acts as a non-competitive antagonist of the GABA-gated chloride channel . This means it binds to a site on the GABA receptor that is distinct from the active site, altering the receptor’s conformation and reducing its affinity for GABA. As a result, the chloride channel remains closed, leading to an over-excitation of the mite’s nervous system .

Biochemical Pathways

The antagonistic action of Lotilaner on the GABA-gated chloride channel disrupts the normal functioning of the mite’s nervous system . This disruption leads to a paralytic action in the target organism, ultimately leading to its death .

Pharmacokinetics

It is known that the compound consists of two enantiomers: the s-enantiomer is active in vivo, while the r-enantiomer is reported to exhibit low biological activity . The active ingredient found in drug products of Lotilaner is the S-enantiomer .

Result of Action

The result of Lotilaner’s action is the death of the mite, which is achieved through the over-excitation of the mite’s nervous system . This makes Lotilaner an effective treatment for conditions caused by mite infestations, such as Demodex blepharitis .

properties

IUPAC Name

ethyl 4-oxo-4-(3,4,5-trichlorophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3O3/c1-2-18-11(17)4-3-10(16)7-5-8(13)12(15)9(14)6-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWWWBMZAFAZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263778
Record name Ethyl 3,4,5-trichloro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate

CAS RN

951887-50-6
Record name Ethyl 3,4,5-trichloro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4,5-trichloro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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